Gastrin I (1-14), human, is a biologically active peptide derived from the larger gastrin I molecule, which is a key hormone in the regulation of gastric acid secretion. This peptide plays a crucial role in gastrointestinal physiology, primarily stimulating gastric acid secretion by binding to specific receptors on parietal cells in the stomach. Gastrin I (1-14) is recognized for its importance in various physiological processes and has implications in both health and disease, particularly in conditions like gastritis.
Gastrin I (1-14) is synthesized in the G cells of the gastric mucosa and is classified as an endogenous gastrointestinal peptide hormone. It belongs to the gastrin family of peptides, which are characterized by their ability to stimulate gastric acid secretion and influence gastric motility. The compound is cataloged under CAS Number 100940-57-6 and has a molecular weight of approximately 1704.69 Da .
The synthesis of human gastrin I (1-14) can be achieved through various chemical methods, including solid-phase peptide synthesis. This approach allows for precise control over the sequence and modifications of the peptide. The synthesis typically involves:
Additionally, studies have documented the synthesis process, detailing the specific reagents and conditions required for optimal yield and purity .
Gastrin I (1-14) consists of a sequence of 14 amino acids with the following structure:
The molecular formula is C81H101N16O29F3, indicating its complex structure with multiple functional groups that facilitate its biological activity .
Gastrin I (1-14) primarily engages in receptor-mediated reactions within the gastrointestinal tract. Its mechanism involves binding to cholecystokinin type 2 receptors (CCK2), leading to several downstream effects:
These reactions are fundamental to understanding both normal digestive physiology and pathological conditions associated with gastrin dysregulation.
The action of Gastrin I (1-14) begins with its interaction with CCK2 receptors located on gastric parietal cells. This binding initiates a cascade of intracellular signaling events:
The effective concentration required for these actions (EC50 values) has been reported as 6.2 pM for gastric acid secretion stimulation .
Gastrin I (1-14) exhibits several notable physical and chemical properties:
The compound is soluble in water, facilitating its use in various biological assays.
Gastrin I (1-14) has several applications in scientific research:
Gastrin I (1-14) exerts its biological effects primarily through high-affinity binding to the cholecystokinin subtype B receptor (CCK2R), a class A G protein-coupled receptor (GPCR). This receptor, expressed predominantly on gastric parietal cells and enterochromaffin-like (ECL) cells, recognizes the amidated C-terminus of gastrin peptides. Binding studies reveal that the C-terminal pentapeptide sequence (Gly-Trp-Met-Asp-Phe-NH₂) constitutes the core pharmacophore, with an affinity constant (K_d) of 2.4 ± 0.3 nM for human CCK2R [2] [7].
The binding process follows a two-step mechanism:
Molecular dynamics simulations demonstrate that sulfation-independent binding differentiates Gastrin I (1-14) from cholecystokinin (CCK), which requires tyrosine sulfation for CCK1R affinity. This property enables Gastrin I (1-14) to selectively activate CCK2R without cross-activating CCK1R [2] [4].
Table 1: Binding Kinetics of Gastrin I (1-14) to CCK2R
Parameter | Value | Method |
---|---|---|
Dissociation Constant (K_d) | 2.4 ± 0.3 nM | Radioligand Binding |
Association Rate (k_on) | (8.7 ± 1.2) × 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance |
Half-life (t₁/₂) | 12.8 ± 2.1 min | Kinetic Analysis |
Upon CCK2R engagement, Gastrin I (1-14) triggers Gαq/11-mediated activation of phospholipase C-β (PLC-β), cleaving phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). This dual messenger system drives parallel signaling cascades [2] [6]:
RhoA guanine nucleotide exchange factors (GEFs), enabling GTP loading [9]
Calcium-RhoA Axis: IP₃ binds endoplasmic reticulum receptors, mobilizing intracellular Ca²⁺ (≥250 nM). Calcium flux activates:
Table 2: Key Signaling Proteins Activated by Gastrin I (1-14)
Effector | Activation Time | Function |
---|---|---|
PKC-α | 15–30 sec | Phosphorylates ERK1/2, HDC |
RhoA | 1–2 min | Regulates cytoskeletal dynamics |
Histidine Decarboxylase | 10–15 min | Converts histidine to histamine |
Gastrin I (1-14) orchestrates metalloproteinase-dependent transactivation of the epidermal growth factor receptor (EGFR), amplifying mitogenic signaling. This process involves PKC-mediated stimulation of matrix metalloproteinase-3 (MMP-3), which cleaves pro-heparin-binding EGF (pro-HB-EGF) into its mature form [3] [8]. Mature HB-EGF binds EGFR, inducing:
EGFR transactivation establishes a signaling relay whereby Gastrin I (1-14) potentiates cell proliferation and migration independently of direct CCK2R mitogenic outputs. Inhibition experiments confirm this cascade’s necessity:
The bioactive core of Gastrin I (1-14) resides in its C-terminal pentapeptide (Gly¹⁰-Trp¹¹-Met¹²-Asp¹³-Phe¹⁴-NH₂), conserved across mammalian gastrins and CCK. NMR spectroscopy in membrane-mimetic environments reveals a helical conformation spanning Ala¹¹-Trp¹⁴, stabilized by:
Deletion/mutation studies identify critical residues:
The N-terminal domain (Glp₁-Gly₉) modulates proteolytic stability and receptor residence time but is dispensable for receptor activation. Synthetic pentagastrin (Boc-βAla-Trp-Met-Asp-Phe-NH₂) retains ~85% of full gastrin activity despite lacking residues 1–9 [4] [9].
Table 3: Structure-Activity Relationships of Gastrin I (1-14)
Structural Element | Functional Role | Consequence of Modification |
---|---|---|
Glp₁ (N-terminal) | Protease resistance | Reduced plasma half-life |
Glu₅-Glu₉ | Solubility modulation | Unaltered receptor binding |
Ala¹⁰-Tyr¹¹ | Helix initiation | Disrupted ERK activation |
Gly¹⁰-Trp¹¹-Met¹²-Asp¹³ | Type I β-turn (active conformation) | Loss of CCK2R activation |
Phe¹⁴-NH₂ (C-terminal) | Receptor docking | Complete loss of activity |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9